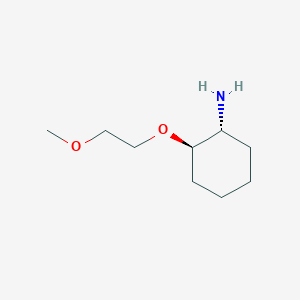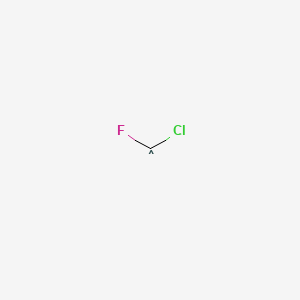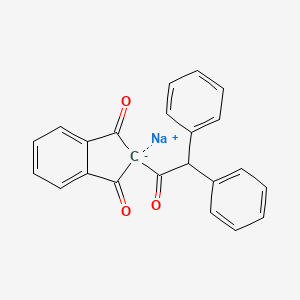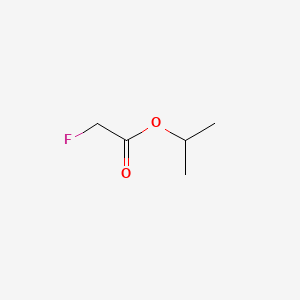
(1R,2R)-2-(2-Methoxyethoxy)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with an amine group and a methoxyethoxy group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the starting material.
Formation of Intermediate: The cyclohexanone undergoes a reaction with a suitable amine to form an intermediate.
Substitution Reaction: The intermediate is then reacted with 2-methoxyethanol under specific conditions to introduce the methoxyethoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or ketones.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound may be used in studies to understand its interaction with biological molecules and pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism by which “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group may enhance its binding affinity and specificity, leading to desired biological or chemical outcomes.
類似化合物との比較
Similar Compounds
Cyclohexanamine: A simpler amine compound with a cyclohexane ring.
2-Methoxyethanol: A compound with a methoxyethoxy group but lacking the cyclohexane ring.
Uniqueness
“rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” is unique due to the combination of the cyclohexane ring, amine group, and methoxyethoxy group, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 |
InChIキー |
JOZSAZCGWGBUCD-RKDXNWHRSA-N |
異性体SMILES |
COCCO[C@@H]1CCCC[C@H]1N |
正規SMILES |
COCCOC1CCCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)

![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
